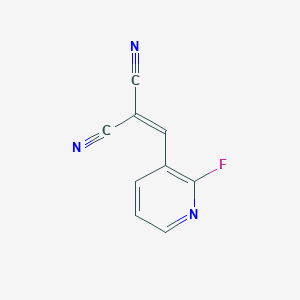

2-((2-Fluoropyridin-3-yl)methylene)malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

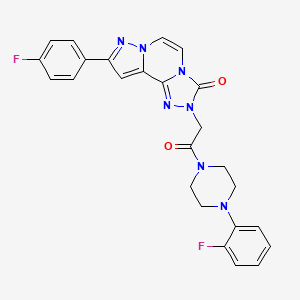

“2-((2-Fluoropyridin-3-yl)methylene)malononitrile” is a chemical compound with the CAS Number: 1820674-40-5 . It has a molecular weight of 173.15 and its IUPAC name is this compound .

Molecular Structure Analysis

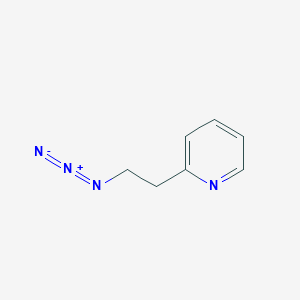

The InChI code for this compound is 1S/C9H4FN3/c10-9-8(2-1-3-13-9)4-7(5-11)6-12/h1-4H . This indicates that the compound has a fluoropyridine ring attached to a malononitrile group via a methylene bridge.Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H4FN3 and a molecular weight of 173.15 .Wissenschaftliche Forschungsanwendungen

Alzheimer Disease Diagnosis

A notable application of a derivative of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile is in Alzheimer's disease diagnosis. A study used a hydrophobic radiofluorinated derivative, [18F]FDDNP, with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Fluorescence Spectroscopy

Another research explored fluorochromic dyes derived from 9-aminoacridinium containing a vinylene function with electron withdrawing groups, including a derivative of this compound. The study found that these dyes exhibit dual fluorescence and multiexponential decay, attributed to excited-state intramolecular charge transfer (ESICT) processes, useful in fluorescence spectroscopy (Pereira & Gehlen, 2006).

Chemosensing Applications

A new molecule, 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile (M1), synthesized by Knoevenagel condensation reaction, has been identified as a highly sensitive and selective chemosensor for cyanide anion. Its application is significant in detecting cyanide ions with minimal interference from other common background anions (Chen et al., 2015).

Organic Synthesis

Research on thiourea-catalyzed asymmetric Michael addition highlights the use of activated methylene compounds, including malononitrile, in organic synthesis. This technique is particularly useful in producing Michael adducts with high enantioselectivity, contributing to advancements in synthetic organic chemistry (Inokuma et al., 2006).

Cognitive Enhancement Drug Synthesis

The compound has been utilized in synthesizing cognition enhancer drug candidates. A study describes the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of such drug candidates, demonstrating its role in pharmaceutical synthesis (Pesti et al., 2000).

Eigenschaften

IUPAC Name |

2-[(2-fluoropyridin-3-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN3/c10-9-8(2-1-3-13-9)4-7(5-11)6-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYSQZYEMYXMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)

![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)

![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)

![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)